A Technical Guide to Fluoroshield™ Mounting Medium
A Technical Guide to Fluoroshield™ Mounting Medium
Fluoroshield™ is a widely used, aqueous-based mounting medium designed for the preservation of fluorescence in cell and tissue specimens. Its primary function is to act as an antifade reagent, preventing the rapid photobleaching or fading of a wide array of common fluorochromes during fluorescence microscopy.[1] This allows for longer exposure times, detailed image acquisition, and prolonged storage of stained samples.[2]
Offered as a ready-to-use solution, Fluoroshield is available in several formulations, including a plain medium and variants containing the nuclear counterstains DAPI (4′,6-diamidino-2-phenylindole) or Propidium Iodide (PI).[3] The inclusion of these counterstains combines the mounting and nuclear staining steps into a single, efficient procedure.[2] An important formulation detail is that Fluoroshield does not contain phenylenediamine, an antifade agent known to be destructive to certain cyanine (Cy) dyes and phycoerythrins.[2][4]
Core Composition and Technical Data
While the precise formulation is proprietary, Fluoroshield is an aqueous medium containing antifade reagents and, in some versions, a nuclear stain. The variant with DAPI contains approximately 0.0002% 4',6-Diamidino-2-phenylindole dihydrochloride and uses 0.05% - 0.09% sodium azide as a preservative.[2][4]
Below is a summary of the key quantitative properties for Fluoroshield and its common variants.
| Property | Fluoroshield™ (Plain) | Fluoroshield™ with DAPI | Fluoroshield™ with PI |
| Refractive Index (liquid) | 1.364 ± 0.002 | 1.364 ± 0.002[5] | Not specified, expected to be similar |
| pH Range | 7.8 - 8.2[1] | 7.9 - 8.3 | Not specified, expected to be similar |
| Form | Liquid[1] | Liquid | Liquid[3] |
| Counterstain | None | DAPI | Propidium Iodide (PI)[3] |
| Counterstain Conc. | N/A | 1.5 µg/mL | Not specified |
| Excitation Wavelength | N/A | ~360 nm[4] | ~535 nm[3] |
| Emission Wavelength | N/A | ~460 nm (Blue)[4] | ~615 nm (Red)[3] |
| Storage Temperature | 2-8°C[1] | 2-8°C, Protect from light[4] | 2-8°C, Protect from light[3] |
Mechanism of Action: Preventing Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore.[6][7] When a fluorescent molecule is excited by light, it can transition to an excited triplet state. In this state, it is highly reactive and can interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen.[7][8][9] These ROS then attack the fluorophore, permanently damaging it and extinguishing its ability to fluoresce.[6]
Antifade reagents, the active components in Fluoroshield, are formulated to suppress this process. The primary mechanism is the scavenging of free radicals and reactive oxygen species.[8][9] By neutralizing ROS as they are formed, the antifade agents protect the fluorophores from chemical damage, thus preserving the fluorescent signal for a longer duration.[6][8]
Experimental Protocols
Fluoroshield is typically the final step in an immunofluorescence (IF) or in situ hybridization (ISH) workflow.
A. General Indirect Immunofluorescence Workflow
This protocol outlines the key steps leading up to the application of the mounting medium. It is a generalized workflow and should be optimized for specific cell types, targets, and antibodies.
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Sample Preparation : Culture cells on sterile coverslips in a petri dish or multi-well plate until they reach the desired confluency (typically 70-80%).[10]
-
Fixation : Carefully aspirate the culture medium. Fix the cells by adding a solution like 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[10][11] This crosslinks proteins and preserves cell morphology.[10]
-
Washing : Wash the cells 3 times for 5 minutes each with Phosphate Buffered Saline (PBS) to remove the fixation solution.[10]
-
Permeabilization : To allow antibodies to access intracellular targets, incubate the cells in a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 15-20 minutes.[12]
-
Blocking : To prevent non-specific antibody binding, incubate the sample in a blocking solution (e.g., 1% Bovine Serum Albumin or 5% normal goat serum in PBS) for at least 30-60 minutes.[10][12]
-
Primary Antibody Incubation : Dilute the primary antibody in the blocking solution to its optimal concentration. Incubate the sample with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[11][12]
-
Washing : Wash the sample thoroughly (e.g., 3-4 times for 5 minutes each) with PBS to remove unbound primary antibody.[12]
-
Secondary Antibody Incubation : Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Incubate the sample, protected from light, for 1-2 hours at room temperature.[10][11][12]
-
Washing : Wash the sample thoroughly with PBS, protected from light, to remove the unbound secondary antibody.
-
Mounting : Proceed immediately to the mounting protocol.
References
- 1. liquid | Sigma-Aldrich [sigmaaldrich.com]
- 2. Mounting Medium With DAPI - Aqueous, Fluoroshield | LabX.com [labx.com]
- 3. Mounting Medium With PI - Aqueous, Fluoroshield (ab104129) | Abcam [abcam.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Fluoroshield , histology mounting medium [sigmaaldrich.com]
- 6. Mounting Media and Antifades | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 8. How do anti-fading agents work? | AAT Bioquest [aatbio.com]
- 9. bidc.ucsf.edu [bidc.ucsf.edu]
- 10. ibidi.com [ibidi.com]
- 11. biotium.com [biotium.com]
- 12. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
